Glycerophospholipids, cephalins

Description

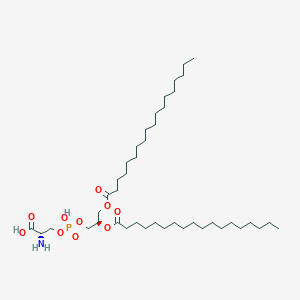

Structure

3D Structure

Properties

CAS No. |

39382-08-6 |

|---|---|

Molecular Formula |

C9H18NO8P |

Molecular Weight |

299.21 g/mol |

IUPAC Name |

[(2R)-2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate |

InChI |

InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14)/t9-/m1/s1 |

InChI Key |

CFWRDBDJAOHXSH-SECBINFHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC |

Appearance |

Unit:50 mg/ml, 1mlSolvent:chloroformPurity:98+%Physical liquid |

physical_description |

Yellowish solid; [Merck Index] Highly hygroscopic solid; [Sigma-Aldrich MSDS] |

Synonyms |

Phosphatidyl Serine Phosphatidyl Serines Phosphatidylserine Phosphatidylserines Phosphoglycerides, Serine Serine Phosphoglycerides Serine, Phosphatidyl Serines, Phosphatidyl |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Cephalins in Neuronal Membrane Architecture and Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cephalins, a class of phospholipids (B1166683) encompassing phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (PS), are fundamental components of neuronal membranes, critical for their structural integrity and complex functional roles. Far from being passive structural elements, these molecules are dynamic participants in a multitude of cellular processes essential for neuronal health and signaling. This technical guide provides an in-depth exploration of the multifaceted roles of cephalins in the nervous system, detailing their structural importance, involvement in signaling pathways, and methods for their study.

Structural and Biophysical Properties of Cephalins in Neuronal Membranes

The unique biophysical properties of cephalins are central to their function in shaping and maintaining the complex architecture of neuronal membranes.

Phosphatidylethanolamine (PE) , with its small, conical-shaped headgroup, introduces negative curvature to lipid bilayers.[1] This property is crucial for processes involving membrane bending and fusion, such as neurotransmitter release at the synapse and the formation of transport vesicles.[2] PE's structure also contributes to a more viscous and tightly packed membrane environment compared to phosphatidylcholine (PC), another major membrane phospholipid.[3] This viscosity can influence the lateral mobility and function of embedded membrane proteins.

Phosphatidylserine (PS) is the primary anionic phospholipid in the inner leaflet of the neuronal plasma membrane, contributing significantly to the membrane's surface charge.[4] This negative charge is essential for electrostatic interactions with a variety of proteins, serving as a docking site for enzymes and signaling molecules.[4] PS is vital for the health of nerve cell membranes and the integrity of the myelin sheath, which insulates axons and facilitates rapid nerve impulse conduction.[5][6]

Quantitative Distribution and Acyl Chain Composition of Cephalins in Neuronal Membranes

The distribution and fatty acid composition of cephalins are not uniform throughout the neuron, reflecting the specialized functions of different membrane domains. The brain is particularly enriched in long-chain polyunsaturated fatty acids (PUFAs), which are preferentially incorporated into cephalins.

| Lipid Class | Whole Brain (% of total phospholipids) | Synaptic Vesicles (% of total phospholipids) | Myelin (% of total phospholipids) | Predominant Acyl Chains in Brain |

| Phosphatidylethanolamine (PE) | ~30-40% | Elevated, ~20% of total lipids[2] | ~15-20% | Stearic acid (18:0), Oleic acid (18:1), Arachidonic acid (20:4n-6), Docosahexaenoic acid (22:6n-3) |

| Phosphatidylserine (PS) | ~10-15%[4] | Present | Enriched[6] | Stearic acid (18:0), Oleic acid (18:1), Docosahexaenoic acid (22:6n-3) |

Note: Values are approximate and can vary depending on the specific brain region, cell type, and analytical method.

The Role of Cephalins in Neuronal Function and Signaling

Cephalins are active participants in a range of critical neuronal functions, from neurotransmission to cell survival signaling.

Neurotransmitter Release and Synaptic Function

PE's ability to induce membrane curvature is integral to the fusion of synaptic vesicles with the presynaptic membrane, a key step in the release of neurotransmitters into the synaptic cleft. The elevated concentration of PE in synaptosomal membranes underscores its importance in this dynamic process.[2] PS also modulates neurotransmitter release and interacts with key synaptic proteins.[7]

Modulation of Membrane Protein Function

Cephalins directly influence the activity of numerous membrane-bound proteins. The specific lipid environment provided by PE and PS can alter the conformation and function of ion channels, receptors, and enzymes embedded within the neuronal membrane. PS, in particular, acts as a crucial cofactor for several enzymes, including protein kinase C (PKC).[4]

Phosphatidylserine-Dependent Signaling Pathways

PS is a key player in intracellular signaling cascades that govern neuronal survival and differentiation. One of the most well-characterized is the PI3K/Akt pathway.

References

- 1. Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]

- 3. Phosphatidylethanolamines - Key lipids in cellular function and membrane integrity - biocrates life sciences gmbh [biocrates.com]

- 4. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. Phosphatidylethanolamine positively regulates autophagy and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphatidylethanolamine positively regulates autophagy and longevity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathways of Phosphatidylethanolamine in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylethanolamine (B1630911) (PE) is a vital phospholipid, second only to phosphatidylcholine in abundance in mammalian cell membranes, playing a crucial role in membrane structure and cellular processes.[1] It constitutes approximately 15-25% of the total phospholipids (B1166683) in mammalian cells and is particularly enriched in the inner leaflet of membranes, with a significant presence in the inner mitochondrial membrane.[2] The unique cone shape of PE, with its small head group relative to its acyl chains, imparts negative curvature to membranes, a property essential for processes like membrane fusion and fission. This technical guide provides a comprehensive overview of the primary biosynthetic pathways of PE in mammalian cells: the CDP-ethanolamine (Kennedy) pathway, the phosphatidylserine (PS) decarboxylation pathway, and the acylation of lysophosphatidylethanolamine. This document details the enzymatic steps, subcellular localization, and regulation of each pathway. Furthermore, it presents available quantitative data for the key enzymes, detailed experimental protocols for their activity assessment, and visual representations of the pathways to facilitate a deeper understanding for researchers in lipid biology and drug development.

Introduction to Phosphatidylethanolamine

Phosphatidylethanolamine is a glycerophospholipid consisting of a glycerol (B35011) backbone esterified to two fatty acids and a phosphoethanolamine head group.[3] Its structural and functional significance extends beyond being a mere building block of cellular membranes. PE is implicated in a variety of critical cellular functions, including:

-

Membrane Dynamics: Its unique molecular shape is crucial for inducing membrane curvature, which is vital for membrane fusion and fission events.

-

Protein Folding and Function: PE acts as a lipid chaperone, aiding in the proper folding and function of certain membrane proteins.[4]

-

Cell Signaling: PE and its derivatives are involved in various signaling cascades.[3]

-

Autophagy: PE is essential for the formation of the autophagosome membrane.[4]

Given its central role in cellular physiology, the dysregulation of PE metabolism has been linked to various pathological conditions, making the enzymes in its biosynthetic pathways potential targets for therapeutic intervention.[3]

The CDP-Ethanolamine (Kennedy) Pathway

The CDP-ethanolamine pathway, also known as the Kennedy pathway, is the primary de novo route for PE synthesis in mammalian cells.[4][5] This pathway is predominantly located in the endoplasmic reticulum (ER) and involves a three-step enzymatic process that utilizes ethanolamine (B43304) and diacylglycerol (DAG) as precursors.[5][6]

The sequential enzymatic reactions are as follows:

-

Phosphorylation of Ethanolamine: The initial and committed step is the ATP-dependent phosphorylation of ethanolamine to phosphoethanolamine, catalyzed by ethanolamine kinase (EK) . There are two isoforms of this enzyme in humans, ETNK1 and ETNK2.[5][7]

-

Formation of CDP-Ethanolamine: The rate-limiting step of the Kennedy pathway is the conversion of phosphoethanolamine and CTP to CDP-ethanolamine, a reaction catalyzed by CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) .[5][8] This cytosolic enzyme's activity is a key regulatory point in the pathway.[8]

-

Synthesis of Phosphatidylethanolamine: The final step involves the transfer of the phosphoethanolamine moiety from CDP-ethanolamine to diacylglycerol (DAG), producing PE. This reaction is catalyzed by CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) . In humans, two enzymes, EPT1 and CEPT1, can catalyze this step.[9][10]

The Phosphatidylserine Decarboxylation Pathway

The second major pathway for PE synthesis in mammalian cells is the decarboxylation of phosphatidylserine (PS). This pathway is geographically distinct from the Kennedy pathway, with the key enzymatic step occurring in the inner mitochondrial membrane.[11][12]

The process involves the following steps:

-

Synthesis of Phosphatidylserine: PS is synthesized in the ER and mitochondria-associated membranes (MAMs) from either phosphatidylcholine (PC) or existing PE through base-exchange reactions catalyzed by PS synthase 1 (PSS1) and PS synthase 2 (PSS2), respectively.

-

Transport of PS to Mitochondria: The newly synthesized PS is then transported from the ER/MAM to the mitochondria.

-

Decarboxylation of PS: Within the inner mitochondrial membrane, phosphatidylserine decarboxylase (PSD) catalyzes the decarboxylation of PS to form PE, releasing carbon dioxide.[11][13]

This mitochondrial pool of PE is thought to be particularly important for mitochondrial function and cannot be fully compensated for by the ER-synthesized PE from the Kennedy pathway.[14]

Acylation of Lysophosphatidylethanolamine (Lands' Cycle)

A third, and generally considered minor, pathway for PE synthesis is the acylation of lysophosphatidylethanolamine (lyso-PE). This pathway is part of the Lands' cycle, a phospholipid remodeling pathway. Exogenous lyso-PE can be taken up by the cell and subsequently acylated by lysophosphatidylethanolamine acyltransferase (LPEAT) enzymes to form PE.[1] This pathway allows for the incorporation of different fatty acids into the PE molecule, thereby remodeling the PE species within the cell.

Quantitative Data on PE Biosynthesis Pathways

The kinetic properties of the enzymes involved in PE biosynthesis are crucial for understanding the regulation and flux through these pathways. The following tables summarize the available quantitative data for the key enzymes.

Table 1: Kinetic Parameters of Enzymes in the CDP-Ethanolamine Pathway

| Enzyme | Gene(s) | Substrate | Km | Vmax | Organism/Tissue | Reference(s) |

| Ethanolamine Kinase | ETNK1, ETNK2 | Ethanolamine | 41 µM | Not Reported | Rat | [15] |

| CTP:Phosphoethanolamine Cytidylyltransferase | PCYT2 | Phosphoethanolamine | 59 µM | Not Reported | Recombinant | [16] |

| CTP | 43 µM | Not Reported | Recombinant | [16] | ||

| CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase | EPT1, CEPT1 | CDP-ethanolamine | 3-4 x 10⁻⁵ M | Not Reported | Rat Brain Myelin | [17] |

| Diolein | 2.5-4 x 10⁻⁴ M | Not Reported | Rat Brain Myelin | [17] |

Table 2: Kinetic Parameters of Enzymes in the PS Decarboxylation and Acylation Pathways

| Enzyme | Gene | Substrate | Km | Vmax | Organism/Tissue | Reference(s) |

| Phosphatidylserine Decarboxylase | PISD | Phosphatidylserine | 2.4 mM | Not Reported | Calf Brain | [12] |

| Lysophosphatidylethanolamine Acyltransferase | LPEAT family | Lysophosphatidylethanolamine | Not Reported | Not Reported | - | - |

| Acyl-CoA | Not Reported | Not Reported | - | - |

Note: Vmax values are often dependent on the purity and concentration of the enzyme preparation and are not consistently reported in the literature in standardized units.

Table 3: Relative Contribution of PE Biosynthesis Pathways in Different Tissues

| Tissue/Cell Type | CDP-Ethanolamine Pathway Contribution | PS Decarboxylation Pathway Contribution | Reference(s) |

| Rat Hepatocytes | Favored pathway | Lower contribution | [18] |

| CHO-K1 Cells | Favored pathway | Lower contribution | [18] |

| Liver | ~70% of de novo PC synthesis is from the Kennedy pathway, which is linked to PE synthesis. | ~30% of PC is from PE methylation, indicating a significant role for the PSD pathway in providing the PE substrate. | [19] |

| Brain | A substantial portion of brain PE is synthesized via this pathway. | A significant portion of brain PE is synthesized via this pathway. | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PE biosynthesis.

Ethanolamine Kinase (EK) Activity Assay (Fluorometric)

This protocol is adapted from a commercially available kit and provides a method to measure EK activity in cell and tissue lysates.[19]

A. Principle: Ethanolamine kinase phosphorylates ethanolamine to produce phosphoethanolamine and ADP. The ADP produced is then detected through a series of enzymatic reactions that generate a fluorescent product (Ex/Em = 535/587 nm). The fluorescence intensity is directly proportional to the EK activity.[19]

B. Materials:

-

Assay Buffer

-

Ethanolamine Substrate

-

ATP

-

Converter Enzyme Mix

-

Developer Enzyme Mix

-

Fluorescent Probe

-

ADP Standard

-

96-well black, flat-bottom plate

-

Fluorometric plate reader

C. Workflow:

D. Detailed Protocol:

-

Sample Preparation:

-

Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10⁶) in 100 µL of cold Assay Buffer.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (lysate) for the assay.

-

-

Assay Procedure:

-

Prepare a standard curve using the provided ADP standard.

-

To the wells of a 96-well plate, add 5-20 µL of cell/tissue lysate.

-

Adjust the volume of all wells to 50 µL with Assay Buffer.

-

Prepare a Master Mix for the reactions containing Assay Buffer, Fluorescent Probe, Converter Enzyme Mix, Developer Enzyme Mix, and Ethanolamine Substrate.

-

Add 50 µL of the Master Mix to each sample and standard well.

-

Immediately start measuring the fluorescence in kinetic mode at 37°C for 30-60 minutes, reading every 2-3 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence over time (slope) for each sample and standard.

-

Subtract the background reading from the sample readings.

-

Determine the concentration of ADP generated in the samples using the ADP standard curve.

-

Calculate the ethanolamine kinase activity (nmol/min/mg or U/mg of protein).

-

Phosphatidylserine Decarboxylase (PSD) Activity Assay (Radiometric)

This protocol describes the measurement of PSD activity in isolated mitochondria using radiolabeled phosphatidylserine.[21][22]

A. Principle: PSD catalyzes the decarboxylation of [¹⁴C]-labeled phosphatidylserine ([¹⁴C]PS) to form [¹⁴C]-phosphatidylethanolamine ([¹⁴C]PE) and releases ¹⁴CO₂. The activity is determined by measuring the amount of [¹⁴C]PE formed.[21]

B. Materials:

-

Isolated mitochondria

-

[¹⁴C]Phosphatidylserine

-

Unlabeled phosphatidylserine

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2, 10 mM EDTA)

-

Chloroform/Methanol (2:1, v/v)

-

Thin-Layer Chromatography (TLC) plates and developing solvent

-

Scintillation counter and fluid

C. Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. genecards.org [genecards.org]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. Age-related changes in central nervous system phosphatidylserine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]

- 7. uniprot.org [uniprot.org]

- 8. mdpi.com [mdpi.com]

- 9. CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diacylglycerol ethanolaminephosphotransferase - Wikipedia [en.wikipedia.org]

- 11. Phosphatidylserine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of brain phosphatidylserine decarboxylase: localization in the mitochondrial inner membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphatidylserine decarboxylase - Wikipedia [en.wikipedia.org]

- 14. Isoform-specific and Protein Kinase C-mediated Regulation of CTP:Phosphoethanolamine Cytidylyltransferase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. repository.lsu.edu [repository.lsu.edu]

- 17. Evidence for the presence of CDP-ethanolamine: 1,2-diacyl-sn-glycerol ethanolaminephosphotransferase in rat central nervous system myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The CDP-ethanolamine pathway and phosphatidylserine decarboxylation generate different phosphatidylethanolamine molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Disruption of the Phosphatidylserine Decarboxylase Gene in Mice Causes Embryonic Lethality and Mitochondrial Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Processing and Topology of the Yeast Mitochondrial Phosphatidylserine Decarboxylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Cephalin and its involvement in blood coagulation processes

An In-depth Technical Guide on Cephalin and its Involvement in Blood Coagulation Processes

Audience: Researchers, scientists, and drug development professionals.

Cephalin, a term historically used for a class of phospholipids (B1166683), is now more specifically identified as phosphatidylethanolamine (PE) . It is a crucial glycerophospholipid component of biological membranes. In the intricate process of blood coagulation, cephalin, as part of the phospholipid surface of activated platelets and damaged cells, provides the essential catalytic scaffold for the assembly and activation of key enzymatic complexes. This guide offers a detailed examination of cephalin's function in the coagulation cascade, presenting quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways.

Cephalin's Contribution to the Procoagulant Surface

The initiation and propagation of the blood coagulation cascade are critically dependent on the availability of a negatively charged phospholipid surface. Upon vascular injury, platelets are activated and undergo a process that exposes anionic phospholipids, primarily phosphatidylserine (PS) and to a lesser extent phosphatidylethanolamine, on their outer membrane leaflet. This creates a procoagulant surface that localizes and concentrates vitamin K-dependent clotting factors through calcium-mediated binding to their gamma-carboxyglutamic acid (Gla) domains. While PS is the more potent procoagulant phospholipid due to its net negative charge, PE contributes to the overall biophysical properties and charge density of the membrane, influencing the binding and function of coagulation proteins.

Involvement in the Intrinsic, Extrinsic, and Common Pathways of Coagulation

Cephalin-containing phospholipid surfaces are indispensable for the assembly of two critical multi-protein complexes in the coagulation cascade: the tenase complex and the prothrombinase complex.

-

Intrinsic Tenase Complex: This complex, composed of Factor IXa (FIXa) and its cofactor Factor VIIIa (FVIIIa), is responsible for the activation of Factor X. The assembly of this complex on the phospholipid surface dramatically increases the catalytic efficiency of Factor X activation.

-

Prothrombinase Complex: Comprising Factor Xa (FXa) and its cofactor Factor Va (FVa), this complex catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This is a rate-limiting step in the coagulation cascade, and its efficiency is profoundly enhanced by its assembly on the cephalin-containing platelet surface.

The following diagram illustrates the central role of phospholipid surfaces in the coagulation cascade.

Caption: Role of Phospholipids in the Coagulation Cascade.

Quantitative Data on Phospholipid-Coagulation Factor Interactions

The efficiency of the coagulation cascade is quantitatively dependent on the composition of the phospholipid surface and the binding affinities of the coagulation factors.

| Parameter | Description | Typical Value | Significance |

| Platelet Phospholipid Composition | Percentage of total phospholipids on the outer leaflet of activated platelets. | PE: 20-30% PS: 5-15% | The combined presence of PE and PS creates the necessary negatively charged surface for coagulation factor binding. |

| Kd of Factor Xa to Phospholipid Vesicles | Dissociation constant for the binding of Factor Xa to phospholipid vesicles containing PS. | ~10-8 - 10-7 M | Indicates high-affinity binding, which is crucial for localizing the enzyme to the site of injury. |

| Kd of Prothrombin to Phospholipid Vesicles | Dissociation constant for the binding of prothrombin to phospholipid vesicles containing PS. | ~10-6 M | Weaker binding than FXa, but still essential for bringing the substrate into proximity with the prothrombinase complex. |

| Catalytic Efficiency (kcat/Km) of Prothrombinase | The rate enhancement of prothrombin activation by the fully assembled prothrombinase complex on a phospholipid surface compared to FXa alone. | ~105-fold increase | Demonstrates the profound catalytic advantage conferred by the phospholipid scaffold. |

Experimental Protocols for Studying Cephalin's Role in Coagulation

Activated Partial Thromboplastin Time (aPTT)

The aPTT is a common clinical screening test that assesses the integrity of the intrinsic and common coagulation pathways. The "partial thromboplastin" reagent is a phospholipid preparation, historically derived from sources rich in cephalin.

Methodology:

-

Plasma Preparation: Obtain platelet-poor plasma by centrifuging citrated whole blood.

-

Incubation: Incubate the plasma with an aPTT reagent (containing a contact activator like silica (B1680970) and a phospholipid mixture) for a defined period (e.g., 3-5 minutes) at 37°C.

-

Initiation: Add calcium chloride (CaCl2) to the mixture to initiate the coagulation cascade.

-

Clot Detection: Measure the time until the formation of a fibrin clot, typically using an optical or mechanical coagulometer.

Caption: aPTT Experimental Workflow.

Prothrombinase Activity Assay

This assay directly measures the efficiency of the prothrombinase complex in generating thrombin.

Methodology:

-

Reagent Preparation: Prepare phospholipid vesicles of defined composition (e.g., varying ratios of phosphatidylcholine, phosphatidylserine, and phosphatidylethanolamine).

-

Complex Assembly: In a microplate well, combine purified Factor Xa, Factor Va, the prepared phospholipid vesicles, and calcium chloride.

-

Reaction Initiation: Add purified prothrombin to the mixture to start the reaction.

-

Thrombin Detection: At timed intervals, add a chromogenic substrate that is specifically cleaved by thrombin, resulting in a color change.

-

Data Acquisition: Measure the rate of color change (change in absorbance over time) using a spectrophotometer. This rate is directly proportional to the activity of the prothrombinase complex.

Caption: Prothrombinase Activity Assay Workflow.

Conclusion and Future Directions

Cephalin (phosphatidylethanolamine), in concert with phosphatidylserine, forms the critical phospholipid surface that is fundamental to the progression of the blood coagulation cascade. Its role in providing a catalytic scaffold for the tenase and prothrombinase complexes underscores its importance in hemostasis. For researchers and drug development professionals, a thorough understanding of the structure-function relationship of different phospholipid species in coagulation is paramount for the design of novel anticoagulants and the development of improved diagnostic assays. Future research may focus on the specific modulatory effects of PE on the kinetics of coagulation factor binding and the development of synthetic phospholipid surfaces for therapeutic applications.

An In-depth Technical Guide to the Diversity of Fatty Acid Chains in Cephalins

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cephalins (Phosphatidylethanolamines)

Cephalins, a term historically used for a group of phospholipids (B1166683), are now more specifically known as phosphatidylethanolamines (PE). They are a major class of phospholipids found in all biological membranes and are the second most abundant phospholipid in animal cells, typically constituting 15-25% of total phospholipids.[1][2] Structurally, cephalins are composed of a glycerol (B35011) backbone, two fatty acid chains esterified at the sn-1 and sn-2 positions, and a phosphoethanolamine head group at the sn-3 position.[3] This amphipathic nature is fundamental to the formation of the lipid bilayers that constitute cellular membranes.[4]

The defining characteristic and the source of their immense functional diversity lie in the composition of their two fatty acid chains. These chains can vary in length, degree of saturation, and the position of double bonds.[5] This variability profoundly influences the physicochemical properties of membranes, including fluidity, curvature, and the localization and function of membrane proteins.[3][6] Consequently, the specific fatty acid profile of cephalins is critical for a multitude of cellular processes, from membrane fusion and cell division to signal transduction.[1][6]

Diversity and Distribution of Fatty Acid Chains

The fatty acid composition of cephalins is not random; it is highly regulated and varies significantly between different cell types, organelles, and organisms. Generally, the sn-1 position is esterified with a saturated fatty acid (like palmitic acid, 16:0, or stearic acid, 18:0), while the sn-2 position is typically occupied by a long-chain unsaturated or polyunsaturated fatty acid (PUFA), such as oleic acid (18:1), arachidonic acid (20:4), or docosahexaenoic acid (22:6).[7]

This structural arrangement is crucial for the "cone" shape of the PE molecule, which, unlike the cylindrical shape of phosphatidylcholine (PC), induces negative curvature in membranes. This property is vital for processes requiring membrane bending and fusion.[1]

The diversity is extensive, with hundreds of distinct PE molecular species identifiable in a single cell type. This complexity is essential for the specialized functions of different membranes. For example, nervous tissue, such as the brain, is particularly rich in cephalins containing long-chain PUFAs like docosahexaenoic acid (DHA, 22:6n-3), which is critical for neuronal function.[8][9]

Quantitative Data on Fatty Acid Composition

The precise quantification of fatty acid chains in cephalins is crucial for understanding their role in health and disease. Modern lipidomic techniques, primarily mass spectrometry, have enabled detailed profiling. The tables below summarize representative data on the fatty acid composition of phosphatidylethanolamine (B1630911) (PE) from various biological sources.

Table 1: Major Fatty Acid Composition of Phosphatidylethanolamine (PE) in Various Food Sources (% of Total Fatty Acids)

| Fatty Acid | Soy PE | Egg Yolk PE | Ox Liver PE |

| 16:0 (Palmitic) | Major | Major | Minor |

| 18:0 (Stearic) | Minor | Major | Major |

| 18:1 (Oleic) | Major | Major | Major |

| 18:2 (Linoleic) | Major | Major | Major |

| 20:4 (Arachidonic) | Not a major component | Minor | Major |

| 22:6 (DHA) | Not a major component | Minor | Minor |

| Data compiled from findings reported in reference[10]. "Major" and "Minor" indicate the relative abundance of the PE molecular species containing these fatty acids. |

Table 2: Fatty Acid Composition of Phosphatidylethanolamine (PE) in Human Forebrain at Different Developmental Stages (mol %)

| Fatty Acid | 26-30 Gestational Weeks | 8 Years (Mature) |

| 16:0 (Palmitic) | 10.1 ± 1.2 | 8.2 ± 0.5 |

| 18:0 (Stearic) | 22.5 ± 1.5 | 20.1 ± 0.7 |

| 18:1n-9 (Oleic) | 14.3 ± 1.1 | 21.5 ± 1.3 |

| 20:4n-6 (Arachidonic) | 10.5 ± 0.9 | 9.8 ± 0.6 |

| 22:4n-6 (Adrenic) | 2.8 ± 0.4 | 4.5 ± 0.5 |

| 22:6n-3 (DHA) | 18.2 ± 1.9 | 24.3 ± 1.1 |

| Data adapted from Martínez M. (1998), J Neurochem. The study highlights the significant increase in oleic acid and DHA during brain maturation.[9][11] |

Table 3: Fatty Acid Composition of Phosphatidylethanolamine (PE) in Plain Sculpin Tissues (mol %)

| Fatty Acid | Muscles | Liver | Gills |

| 16:0 (Palmitic) | 13.9 | 16.5 | 20.1 |

| 18:0 (Stearic) | 4.1 | 4.9 | 5.3 |

| 18:1 (Oleic isomers) | 14.5 | 16.2 | 16.8 |

| 20:4n-6 (Arachidonic) | 4.2 | 3.9 | 3.5 |

| 20:5n-3 (EPA) | 11.8 | 10.5 | 9.8 |

| 22:6n-3 (DHA) | 34.8 | 29.1 | 25.4 |

| Data from a study on the plain sculpin (Myoxocephalus jaok), showing high levels of omega-3 PUFAs, especially DHA, in muscle tissue PE.[12] |

Biosynthesis and Signaling Pathways

The diversity of cephalin (B164500) fatty acid chains is maintained through complex synthesis and remodeling pathways. There are two primary pathways for de novo PE synthesis, which occur in different cellular compartments.[1][2]

-

The CDP-Ethanolamine (Kennedy) Pathway: This pathway occurs primarily in the endoplasmic reticulum (ER).[13] It involves the sequential conversion of ethanolamine (B43304) to phosphoethanolamine and then to CDP-ethanolamine, which finally reacts with diacylglycerol (DAG) to form PE.[14] The diversity of fatty acids in PE synthesized via this pathway is determined by the pool of available DAG molecules.

-

The Phosphatidylserine Decarboxylase (PSD) Pathway: This pathway is located in the inner mitochondrial membrane.[2] It involves the decarboxylation of phosphatidylserine (PS) to form PE. This pathway is crucial for maintaining the PE content of mitochondria, which is essential for respiratory chain function.

Once synthesized, PE can be a substrate in various signaling cascades. It can be methylated by phosphatidylethanolamine N-methyltransferase (PEMT) to form phosphatidylcholine (PC), a key reaction in liver metabolism.[2] PE also serves as a precursor for the endocannabinoid anandamide (B1667382) and is required for the attachment of glycosylphosphatidylinositol (GPI) anchors to proteins.[6]

Experimental Protocols

Analyzing the fatty acid composition of cephalins involves several key steps: lipid extraction, separation of phospholipid classes, and analysis of the fatty acid chains.

This protocol is a standard method for extracting total lipids from biological samples.[15][16]

Materials:

-

Tissue homogenizer

-

Chloroform (B151607):Methanol (B129727) (2:1, v/v) solution[17]

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenization: Homogenize the tissue sample (e.g., 1 gram) in 20 volumes (20 mL) of a cold chloroform:methanol (2:1) mixture.[18]

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature to ensure thorough lipid extraction.[15]

-

Phase Separation: Add 0.2 volumes (4 mL) of 0.9% NaCl solution to the extract. Vortex the mixture and centrifuge at low speed (e.g., 2000 rpm) to separate the layers.[15][18]

-

Lipid Collection: The mixture will separate into two phases. The lower chloroform phase contains the total lipids. Carefully collect this lower phase, avoiding the upper aqueous phase and the protein interface.[19]

-

Drying: Evaporate the chloroform solvent under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract. Store the dried lipid extract at -20°C or -80°C under nitrogen.[15]

This protocol describes the conversion of fatty acids within phospholipids to Fatty Acid Methyl Esters (FAMEs) for analysis by Gas Chromatography with Flame Ionization Detection (GC-FID).[20]

Materials:

-

Total lipid extract from Protocol 5.1

-

1N Sodium Methoxide in Methanol

-

Gas Chromatograph with FID detector and a suitable capillary column (e.g., DB-225)[20]

-

FAME standards

Procedure:

-

Sample Preparation: Dissolve approximately 5 mg of the dried lipid extract in 1 mL of hexane in a glass test tube.[20]

-

Transesterification: Add 50 µL of 1N sodium methoxide. Vortex the mixture and incubate at room temperature for 5 minutes. This reaction cleaves the fatty acids from the glycerol backbone and methylates them simultaneously.[20]

-

Phase Separation: Add 1 mL of water to the tube, vortex, and centrifuge at ~1600 rpm for 5 minutes to separate the phases.[21]

-

FAME Collection: The FAMEs are now in the upper hexane layer. Carefully transfer the top hexane layer to a new vial for GC analysis.

-

GC Analysis: Inject an aliquot of the hexane layer into the GC-FID system. The FAMEs are separated based on their chain length and degree of saturation.

-

Quantification: Identify and quantify individual fatty acids by comparing their retention times and peak areas to those of known FAME standards.[20]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the analysis of intact phospholipid molecules, providing information on both the head group and the specific combination of fatty acid chains.[10][21]

Materials:

-

Total lipid extract from Protocol 5.1

-

LC-MS/MS system with an Electrospray Ionization (ESI) source[22]

-

Appropriate HPLC column (e.g., Reverse-Phase C18 or HILIC)[4]

-

Mobile phase solvents (e.g., methanol, acetonitrile, water with additives like ammonium (B1175870) formate)[10]

Procedure:

-

Sample Preparation: Re-dissolve the dried lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., methanol or isopropanol).

-

Chromatographic Separation: Inject the sample into the HPLC system.

-

Reverse-Phase (RP) LC: Separates cephalin species based on fatty acid chain length and saturation. Longer, more saturated chains are retained longer.[4]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): Separates phospholipids based on the polarity of their head groups, effectively separating PE from PC, PS, etc.[21]

-

-

Mass Spectrometry Detection:

-

The eluent from the HPLC is directed into the ESI source of the mass spectrometer.

-

MS1 Scan: A full scan is performed to detect the parent mass-to-charge ratio (m/z) of the intact cephalin molecules eluting from the column.

-

MS2 Scan (Tandem MS): The instrument isolates a specific parent ion from the MS1 scan and fragments it. The resulting fragment ions provide structural information, allowing for the identification of the head group and the individual fatty acid chains.[22]

-

-

Data Analysis: Identify and quantify the different cephalin molecular species using specialized lipidomics software, which compares the fragmentation patterns to lipid databases.

Workflow for Cephalin Fatty Acid Analysis

The following diagram illustrates the general workflow for characterizing the fatty acid composition of cephalins from a biological sample.

References

- 1. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. lipotype.com [lipotype.com]

- 6. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Fatty Acid Composition of Human Brain Phospholipids During Normal Development, Journal of Neurochemistry | 10.1046/j.1471-4159.1998.71062528.x | DeepDyve [deepdyve.com]

- 9. Fatty acid composition of human brain phospholipids during normal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of phosphatidylethanolamine molecular species in various food matrices by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fatty Acid Composition of Human Brain Phospholipids During Normal Development | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 16. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 17. repository.seafdec.org [repository.seafdec.org]

- 18. youtube.com [youtube.com]

- 19. Lipid extraction by folch method | PPTX [slideshare.net]

- 20. avantiresearch.com [avantiresearch.com]

- 21. waters.com [waters.com]

- 22. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Cellular Landscape: A Technical Guide to Phosphatidylethanolamine Distribution in Subcellular Membrane Leaflets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylethanolamine (B1630911) (PE) is the second most abundant phospholipid in most mammalian cell membranes, playing critical roles in a vast array of cellular processes including membrane fusion, protein folding, autophagy, and apoptosis.[1] Its unique conical shape, a consequence of its small ethanolamine (B43304) headgroup relative to its acyl chains, imparts curvature stress on membranes, influencing their dynamic properties.[2] The precise distribution of PE across the leaflets of subcellular membranes is tightly regulated and essential for maintaining organelle identity and function. This technical guide provides an in-depth overview of the current understanding of PE distribution, the experimental methodologies used to elucidate it, and its implications in key signaling pathways.

Quantitative Distribution of Phosphatidylethanolamine

The asymmetric distribution of phospholipids (B1166683) is a hallmark of cellular membranes. Generally, PE is enriched in the inner (cytosolic) leaflet of the plasma membrane and is also a major component of mitochondrial membranes.[3][4] The following table summarizes the available quantitative data on PE distribution across the leaflets of various subcellular membranes.

| Organelle | Membrane | Outer Leaflet (% of Total PE) | Inner Leaflet (% of Total PE) | Organism/Cell Type | Reference(s) |

| Plasma Membrane | 20-30% | 70-80% | Human Erythrocytes | [5] | |

| Variable (0-73%) | Variable | Various Animal Cells | [6] | ||

| Endoplasmic Reticulum | Microsomes | ~33% (Cytosolic) | ~67% (Luminal) | Rat Liver | [7] |

| Mitochondria | Inner Membrane | Enriched | Enriched | Yeast, Mammalian Cells | [1][4] |

| Outer Membrane | ~29% of total OMM lipid | - | Rat Liver | [8] | |

| Golgi Apparatus | trans-Golgi | Prominently stained (Cytosolic) | - | Mammalian Cells (Qualitative) | [9][10] |

| cis-Golgi | Positive staining (Cytosolic) | - | Mammalian Cells (Qualitative) | [10] | |

| Virus | Vesicular Stomatitis Virus | 36% | 64% | - |

Note: Quantitative data for the inner and outer leaflets of the Golgi apparatus membranes are not well-established in the literature. Qualitative studies indicate PE is present on the cytosolic side.

Key Signaling Pathways Involving Phosphatidylethanolamine

PE is not merely a structural component; it is also a key player in several critical signaling pathways. Its synthesis, localization, and metabolism are intricately linked to cellular fate decisions.

Phosphatidylethanolamine Synthesis Pathways

PE is synthesized via two primary pathways that are spatially segregated within the cell: the Kennedy pathway in the endoplasmic reticulum and the phosphatidylserine decarboxylase (PSD) pathway in the mitochondria.[11]

Maintenance of Phospholipid Asymmetry

The asymmetric distribution of PE is dynamically maintained by the coordinated action of flippases, floppases, and scramblases. Flippases actively transport PE from the exoplasmic/luminal leaflet to the cytosolic leaflet, while scramblases, when activated, facilitate bidirectional movement, leading to the collapse of asymmetry.

Role of Phosphatidylethanolamine in Autophagy

PE plays a crucial role in autophagy, a cellular recycling process. It is conjugated to Atg8/LC3 proteins, a key step in the formation of the autophagosome, the double-membraned vesicle that engulfs cellular components destined for degradation.[12]

Phosphatidylethanolamine in Apoptosis Signaling

The externalization of PE to the outer leaflet of the plasma membrane can serve as a signal for apoptosis. Furthermore, exogenous PE has been shown to induce apoptosis in cancer cells through signaling pathways involving Erk and Stat.[11]

Detailed Methodologies for Key Experiments

Determining the precise distribution of PE within membrane leaflets requires specialized experimental techniques. Below are detailed protocols for the principal methods employed in this field.

Subcellular Fractionation

A prerequisite for analyzing the lipid composition of specific organelles is their purification from whole-cell lysates. Differential centrifugation is a common method to achieve this.

Protocol for Subcellular Fractionation:

-

Cell Lysis: Homogenize cells or tissues in a hypotonic buffer to disrupt the plasma membrane while keeping organelles intact.[11]

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 20,000 x g) to pellet mitochondria, lysosomes, and peroxisomes.

-

Transfer the resulting supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER and Golgi) and plasma membrane fragments.

-

-

Density Gradient Centrifugation: For further purification of specific organelles, resuspend the pellets from the differential centrifugation steps and layer them onto a density gradient (e.g., sucrose (B13894) or OptiPrep). Centrifuge at high speed, allowing organelles to migrate to their isopycnic point in the gradient.[13]

-

Fraction Collection: Carefully collect the separated organelle fractions.

-

Purity Assessment: Use marker proteins (e.g., via Western blotting) to assess the purity of each organelle fraction.

Chemical Labeling with Trinitrobenzenesulfonic Acid (TNBS)

TNBS is a membrane-impermeant reagent that reacts with the primary amino group of PE, allowing for the quantification of PE in the outer leaflet of sealed membrane vesicles.[7]

Protocol for TNBS Labeling:

-

Isolate Organelles: Obtain purified, sealed organelle fractions (e.g., microsomes) as described above.

-

TNBS Reaction:

-

Resuspend the isolated organelles in a bicarbonate buffer (pH 8.5).

-

Add a fresh solution of TNBS to the organelle suspension.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2 hours).

-

-

Quench Reaction: Stop the reaction by adding a quenching agent and acidifying the solution.

-

Lipid Extraction: Extract the total lipids from the TNBS-treated and control (untreated) samples using a method such as the Bligh-Dyer extraction.

-

Quantification:

-

Separate the phospholipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of unmodified PE and TNBS-modified PE. The percentage of TNBS-labeled PE corresponds to the percentage of PE in the outer leaflet.

-

Enzymatic Assay with Phospholipase C

Phospholipase C (PLC) from certain bacterial sources (e.g., Bacillus cereus) can hydrolyze phospholipids in the outer leaflet of intact membranes. By measuring the hydrolysis of PE, its distribution can be inferred.[14]

Protocol for Phospholipase C Assay:

-

Isolate Organelles: Prepare sealed, purified organelle fractions.

-

PLC Treatment:

-

Resuspend the organelles in an appropriate reaction buffer containing Ca2+.

-

Add purified phospholipase C to the suspension.

-

Incubate at 37°C for a time course.

-

-

Stop Reaction: Inactivate the enzyme (e.g., by adding EDTA or by heat inactivation).

-

Lipid Extraction and Analysis:

-

Extract the lipids from the PLC-treated and control samples.

-

Separate the phospholipids by TLC or HPLC.

-

Quantify the amount of remaining intact PE. The decrease in PE in the PLC-treated sample relative to the control indicates the amount of PE in the outer leaflet.

-

Fluorescently Labeled PE Analogs

Fluorescently labeled PE analogs, such as NBD-PE, can be incorporated into membranes. The fluorescence of the probes in the outer leaflet can be quenched by a membrane-impermeant quenching agent, allowing for the determination of the probe's distribution.[9][12]

Protocol for Fluorescent PE Analog Assay:

-

Labeling:

-

Incubate cells or isolated organelles with a fluorescent PE analog (e.g., NBD-PE) at a low temperature (e.g., 4°C) to label the outer leaflet of the plasma membrane or organelle membrane.

-

-

Initial Measurement: Measure the total fluorescence intensity.

-

Quenching: Add a membrane-impermeant quenching agent (e.g., sodium dithionite (B78146) for NBD) to the sample. This will quench the fluorescence of the probes in the outer leaflet.[13]

-

Final Measurement: Measure the remaining fluorescence intensity, which corresponds to the PE analogs in the inner leaflet.

-

Calculation: The percentage of quenched fluorescence represents the proportion of the PE analog in the outer leaflet.

Conclusion

The asymmetric distribution of phosphatidylethanolamine across the leaflets of subcellular membranes is a fundamental aspect of cellular organization and function. This guide has provided a comprehensive overview of the current knowledge of PE distribution, detailed methodologies for its experimental determination, and its role in critical signaling pathways. A deeper understanding of these processes is crucial for researchers in cell biology and for professionals in drug development, as alterations in PE distribution and metabolism are increasingly implicated in a variety of diseases. The continued development and application of advanced analytical techniques will undoubtedly provide further insights into the intricate and dynamic world of membrane lipid asymmetry.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Chemical Approaches for Measuring and Manipulating Lipids at the Organelle Level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ehu.eus [ehu.eus]

- 4. An improved SPE method for fractionation and identification of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phospholipase C from Clostridium perfringens: preparation and characterization of homogeneous enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bitesizebio.com [bitesizebio.com]

- 11. lubio.ch [lubio.ch]

- 12. researchgate.net [researchgate.net]

- 13. Sensitivity of phospholipase C (Bacillus cereus) activity to lipid packing in sonicated lipid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of phospholipase C (Bacillus cereus) on freshly isolated and 4-day-stored human platelets - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Cephalins in Membrane Fusion and Fission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalins, particularly phosphatidylethanolamine (B1630911) (PE), are critical glycerophospholipids that play a central role in the dynamic processes of membrane fusion and fission.[1] Their unique biophysical properties, stemming from a small headgroup and conical molecular shape, facilitate the high membrane curvature required for these events.[1][2] This technical guide provides an in-depth exploration of the mechanisms by which cephalins modulate membrane remodeling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated molecular pathways. A thorough understanding of these processes is vital for research in cell biology and for the development of therapeutics targeting membrane-trafficking pathologies.

The Biophysical Underpinnings of Cephalin (B164500) Function in Membrane Dynamics

The functionality of cephalins in membrane fusion and fission is intrinsically linked to their molecular geometry. Unlike cylindrical phospholipids (B1166683) such as phosphatidylcholine (PC), the small ethanolamine (B43304) headgroup of PE results in a conical shape. This structure favors the formation of non-lamellar, inverted hexagonal (HII) phases, which are characterized by high negative curvature.[1] This intrinsic property of PE is crucial for overcoming the significant energy barriers associated with the bending and merging of lipid bilayers during fusion and the scission of membranes during fission.

During membrane fusion, the accumulation of PE in the contacting leaflets of opposing membranes is thought to lower the energy required to form critical intermediates, such as the fusion stalk and hemifusion diaphragm. In the context of membrane fission, localized enrichment of PE can facilitate the negative curvature stress needed for the constriction and eventual severing of a membrane neck to form a vesicle.

Quantitative Analysis of Cephalin-Mediated Membrane Events

The contribution of cephalins to membrane fusion and fission has been quantified using various biophysical techniques. The following table summarizes key quantitative findings that highlight the significant impact of these phospholipids.

| Parameter | Quantitative Value | Experimental System | Citation |

| Spontaneous Curvature of PE | -0.3 to -0.4 nm⁻¹ | X-ray diffraction of various PE lipid mixtures | [3][4] |

| Increase in Fusion Rate | 3-fold greater rate of membrane fusion with 16:0/18:1 plasmenylethanolamine vs. 16:0/18:1 phosphatidylethanolamine | Stopped-flow kinetics of vesicle fusion | [5] |

| Fusion Pore Lifetime | 0.7 seconds with PE in the leaflet facing the dense-core vesicle | Total internal reflection fluorescence microscopy of dense-core vesicle fusion with a supported lipid bilayer | [6] |

| Bending Rigidity of PE-containing membranes | Varies depending on lipid composition and simulation method | Coarse-grained molecular dynamics simulations | [7] |

Methodologies for Investigating Cephalin-Mediated Membrane Remodeling

The study of cephalin involvement in membrane dynamics relies on a suite of sophisticated in vitro and in silico techniques. Below are detailed protocols for two fundamental experimental approaches.

FRET-Based Liposome (B1194612) Fusion Assay

This assay is a widely used method to monitor the kinetics of lipid mixing between two populations of liposomes, providing a quantitative measure of membrane fusion.

Experimental Protocol:

-

Liposome Preparation:

-

Prepare two distinct lipid populations. The "donor" liposomes are formulated with a lipid composition including the desired molar percentage of cephalin, along with 1.5 mol% of a donor fluorophore (e.g., NBD-PE).

-

The "acceptor" liposomes are prepared with a similar lipid composition but contain 1.5 mol% of an acceptor fluorophore (e.g., Rhodamine-PE).

-

The lipids are dissolved in an organic solvent (e.g., chloroform), and a thin lipid film is created by evaporating the solvent under a stream of nitrogen gas, followed by desiccation under vacuum.

-

The lipid films are hydrated with a suitable buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles.

-

Unilamellar vesicles of a defined size (e.g., 100 nm) are then produced by extrusion through polycarbonate membranes.

-

-

Fusion Assay:

-

In a cuvette, mix the donor and acceptor liposome populations at a specific molar ratio (e.g., 1:9).

-

Initiate the fusion process by introducing a fusogen (e.g., calcium ions for liposomes containing anionic lipids, or polyethylene (B3416737) glycol).

-

Monitor the fluorescence emission of the donor (e.g., at 530 nm) and acceptor (e.g., at 590 nm) fluorophores over time, with excitation at the donor's excitation wavelength (e.g., 465 nm).

-

-

Data Analysis:

-

Fusion is detected as an increase in the acceptor's fluorescence emission due to FRET (Förster Resonance Energy Transfer) and a simultaneous decrease in the donor's fluorescence.

-

The efficiency of fusion is calculated from the change in fluorescence intensity relative to a maximum fluorescence value obtained by disrupting the liposomes with a detergent (e.g., Triton X-100).

-

Experimental Workflow for FRET-Based Liposome Fusion Assay

Caption: Workflow of a FRET-based assay to quantify liposome fusion.

Giant Unilamellar Vesicle (GUV) Fission Assay

This microscopy-based assay allows for the direct observation of membrane fission events in a model system that mimics the plasma membrane.

Experimental Protocol:

-

GUV Formation (Electroformation):

-

Prepare a lipid solution in chloroform (B151607) containing the desired cephalin concentration and a fluorescent lipid dye (e.g., Texas Red-DHPE).

-

Deposit the lipid solution onto conductive indium tin oxide (ITO)-coated glass slides and dry to form a thin film.

-

Assemble the slides into a chamber and hydrate the lipid film with a sucrose (B13894) solution.

-

Apply an alternating electric field to the ITO slides to induce the formation of GUVs.

-

-

Fission Assay:

-

Harvest the GUVs and transfer them to an observation chamber.

-

Introduce a fission-inducing agent, such as the GTPase dynamin, along with GTP.

-

Observe the GUVs using fluorescence microscopy.

-

-

Data Acquisition and Analysis:

-

Record time-lapse images of the GUVs to capture the dynamics of membrane tubulation and fission.

-

Analyze the images to quantify parameters such as the rate of tube constriction and the frequency of fission events.

-

Logical Flow of GUV Fission Assay

Caption: Logical progression of a GUV-based membrane fission assay.

Molecular Mechanisms and Signaling Pathways

The role of cephalins in membrane fusion and fission is tightly interwoven with the actions of specific proteins and signaling cascades.

The Stalk-Pore Model of Membrane Fusion

The prevailing model for membrane fusion involves the formation of a "stalk" intermediate where the outer leaflets of the two membranes merge. This is followed by the formation of a hemifusion diaphragm and finally a fusion pore that allows the mixing of contents. The conical shape of PE is thought to be crucial for stabilizing the high negative curvature of the stalk intermediate, thereby lowering the activation energy for fusion.

Cephalin's Role in the Stalk-Pore Fusion Pathway

References

- 1. Interactions of fatty acids with phosphatidylethanolamine membranes: X-ray diffraction and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.brighton.ac.uk [research.brighton.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Plasmenylethanolamine facilitates rapid membrane fusion — MED-LIFE DISCOVERIES [med-life.ca]

- 6. Asymmetric Phosphatidylethanolamine Distribution Controls Fusion Pore Lifetime and Probability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative analysis of bending moduli in one-component membranes via coarse-grained molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycerophospholipid metabolism in neurodegenerative diseases like Alzheimer's

An In-depth Technical Guide to Glycerophospholipid Metabolism in Neurodegenerative Diseases: A Focus on Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Glycerophospholipids (GPLs) are the most abundant class of lipids in the brain, constituting the fundamental building blocks of all cellular membranes.[1][2] Their importance extends far beyond a simple structural role; they are dynamically involved in a multitude of critical neuronal functions.[1][3] In the central nervous system (CNS), GPLs are essential for maintaining the structural integrity and fluidity of neuronal and glial cell membranes, which is paramount for processes like neurotransmission, ion channel function, and receptor activity.[3][4] Furthermore, GPLs serve as a vast reservoir for second messengers.[3][5] The enzymatic cleavage of GPLs releases potent signaling molecules like diacylglycerol (DAG), arachidonic acid (AA), and docosahexaenoic acid (DHA), which regulate a wide array of cellular processes including neuroinflammation, synaptic plasticity, and apoptosis.[2][3][4]

The brain's lipid composition is unique, with a high enrichment of specific GPLs containing polyunsaturated fatty acids (PUFAs), which are crucial for its complex functions.[2][6] Given their multifaceted roles, it is not surprising that dysregulation of GPL metabolism is increasingly recognized as a key pathological feature in a number of neurodegenerative diseases, most notably Alzheimer's disease (AD).[7][8][9] This guide provides a detailed exploration of GPL metabolism, its alteration in AD, and the experimental methodologies used to investigate these changes.

Caption: Major classes of glycerophospholipids based on their polar head group.

Core Metabolic Pathways

The homeostasis of glycerophospholipids is maintained through a delicate balance of complex biosynthetic and catabolic pathways.

Biosynthesis: The Kennedy and CDP-DAG Pathways

The primary route for the de novo synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE), the two most abundant phospholipids (B1166683) in the brain, is the Kennedy pathway.[4][5] This pathway involves the activation of choline or ethanolamine via phosphorylation and subsequent conversion to CDP-choline or CDP-ethanolamine. These activated head groups are then transferred to a diacylglycerol (DAG) backbone to form PC or PE, respectively.

Phosphatidylserine (PS) and phosphatidylinositol (PI) are synthesized via the CDP-DAG pathway. This pathway begins with the formation of cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG) from phosphatidic acid (PA). Subsequently, serine is exchanged for CMP on CDP-DAG to form PS, or inositol is added to form PI. In mammalian cells, PS can also be generated from PC or PE through the action of PS synthases (PSS1 and PSS2).[10] PE can also be formed by the decarboxylation of PS in the mitochondria.[10]

Caption: The Kennedy pathway for de novo synthesis of PC and PE.

Catabolism and Remodeling: The Role of Phospholipases

Glycerophospholipid catabolism is primarily mediated by a superfamily of enzymes called phospholipases. These enzymes are categorized based on the specific ester bond they cleave on the GPL molecule.

-

Phospholipase A1 (PLA1) and Phospholipase A2 (PLA2) hydrolyze the fatty acids at the sn-1 and sn-2 positions, respectively, producing a lysophospholipid and a free fatty acid. PLA2-mediated release of arachidonic acid is a critical rate-limiting step in the production of eicosanoids, potent inflammatory mediators.[11]

-

Phospholipase C (PLC) cleaves the phosphodiester bond before the phosphate (B84403) group, releasing diacylglycerol (DAG) and a phosphorylated head group. Both products are important second messengers.

-

Phospholipase D (PLD) hydrolyzes the bond after the phosphate group, generating phosphatidic acid (PA) and a free head group. PA itself is a crucial signaling lipid.[8]

This enzymatic degradation is not only for turnover but also for the continuous remodeling of membrane lipids, allowing for the incorporation of different fatty acids and thus altering membrane properties.[7]

Caption: Cleavage sites of major phospholipase families on a glycerophospholipid.

Glycerophospholipid Dysregulation in Alzheimer's Disease

A substantial body of evidence points to widespread and significant alterations in GPL metabolism in the brains of individuals with Alzheimer's disease.[7][8][9] These changes are not merely a consequence of neurodegeneration but are increasingly thought to be active contributors to the pathogenic cascade, including amyloid-beta (Aβ) production and tau hyperphosphorylation.[6][12]

Alterations in Major Glycerophospholipid Classes

Lipidomics studies of post-mortem AD brain tissue have consistently revealed a disturbed GPL profile.[7][13][14]

-

Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE): One of the most robust findings is evidence of accelerated breakdown of PC and PE.[5] This is supported by observations of decreased levels of these major membrane phospholipids and a corresponding increase in their breakdown products, glycerophosphocholine (GPC) and glycerophosphoethanolamine (B1239297) (GPE).[5][8] This suggests an upregulation of phospholipase activity.[5]

-

Ether Lipids (Plasmalogens): A significant and early feature of AD pathology is the depletion of ether lipids, particularly ethanolamine plasmalogens (PlsEtn).[6][13] Plasmalogens are a unique subclass of GPLs containing a vinyl-ether bond at the sn-1 position, which makes them potent endogenous antioxidants.[6][15] Their reduction in AD brains is hypothesized to increase neuronal vulnerability to oxidative stress, a well-established component of AD pathogenesis.[6][15] The decrease in plasmalogens has been correlated with the severity of cognitive decline and neuropathological staging.[6]

-

Phosphatidylserine (PS) and Phosphatidylinositol (PI): While findings can be more variable, some studies report decreased levels of PI and PS in AD brains.[8][14] Since both are involved in critical signaling cascades, their depletion could have significant consequences for synaptic function and cell survival.

Dysregulation of Key Enzymes

The altered GPL profile in AD is linked to changes in the activity and expression of key metabolic enzymes.

-

Phospholipases: There is compelling evidence for the involvement of phospholipases in AD. Increased activity of PLA2 has been observed, which would lead to the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids, contributing to neuroinflammation.[11] Genetic variants in phospholipase D3 (PLD3) have been identified that double the risk for late-onset AD, and studies show PLD3 influences the metabolism of the amyloid precursor protein (APP).[16]

-

Biosynthetic Enzymes: Alterations in biosynthetic pathways have also been reported. For instance, reduced activity of phosphatidylethanolamine N-methyltransferase (PEMT), an enzyme that converts PE to PC, has been found in the frontal cortex of AD patients.[10]

Data Presentation: Quantitative Lipidomics in AD

The following table summarizes representative quantitative data from lipidomic studies comparing glycerophospholipid levels in post-mortem brain tissue from Alzheimer's disease patients and healthy controls.

| Lipid Class | Specific Lipid Species | Brain Region | Change in AD vs. Control | Reference |

| Phosphatidylcholine (PC) | Total PC | Grey Matter | Decreased | [8][13] |

| PC (36:4) | Frontal Cortex | Decreased | [14] | |

| Phosphatidylethanolamine (PE) | Total PE | Grey Matter | Decreased | [8][9] |

| PE (p-18:0/18:1) | Neocortex | Significantly Perturbed | [14][17] | |

| Ether Lipids (Plasmalogens) | Total Ethanolamine Plasmalogens | Grey & White Matter | Decreased | [6][13] |

| PE(P-36:4) | Plasma | Higher levels associated with reduced risk of MCI to AD progression | [18][19] | |

| Phosphatidylserine (PS) | PS (18:1/20:4) | Neocortex | Significantly Perturbed | [14] |

| Phosphatidylinositol (PI) | Total PI | Temporal Cortex | Decreased | [8] |

| Lysophospholipids | Lysophosphatidylcholine (LPC) | Grey Matter | Increased | [7] |

Note: "p-" prefix indicates a plasmalogen species. The numbers in parentheses (e.g., 36:4) refer to the total number of carbons and double bonds in the two fatty acyl chains.

Experimental Protocols

Investigating the role of GPLs in neurodegeneration requires specialized and precise methodologies. Below are detailed protocols for key experiments.

Protocol 1: Lipid Extraction from Brain Tissue (Folch Method)

This protocol is a standard method for extracting a broad range of lipids from brain tissue.[20][21]

Materials:

-

Brain tissue (fresh or frozen)

-

Methanol

-

0.9% (w/v) NaCl solution

-

Glass homogenizer (e.g., Potter-Elvehjem)

-

Centrifuge and centrifuge tubes

-

Orbital shaker

-

Rotary evaporator or nitrogen stream for drying

Procedure:

-

Sample Preparation: Accurately weigh approximately 100 mg of brain tissue. If starting with a larger piece, chop it into smaller pieces on an ice-cold surface.

-

Homogenization: Transfer the tissue to a glass homogenizer. Add a 20-fold volume of ice-cold chloroform:methanol (2:1, v/v) solution (e.g., 2 mL for 100 mg of tissue). Homogenize thoroughly until a uniform suspension is achieved.

-

Agitation: Transfer the homogenate to a glass tube with a Teflon-lined cap. Agitate on an orbital shaker for 15-20 minutes at room temperature.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for a 2 mL homogenate). Vortex the mixture for 30-60 seconds.

-

Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to facilitate the separation of the two phases.

-

Collection of Lipid Phase: After centrifugation, two distinct phases will be visible: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids. Carefully aspirate and discard the upper phase using a Pasteur pipette, being careful not to disturb the interface.

-

Washing (Optional): To remove any remaining non-lipid contaminants, add a small volume of methanol:water (1:1, v/v) to the interface, gently swirl without disturbing the lower phase, and re-centrifuge. Aspirate the wash solution.

-

Drying: Transfer the lower chloroform phase containing the lipids to a pre-weighed glass vial. Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Storage: Once dried, the lipid extract can be stored under nitrogen or argon gas at -80°C until analysis. For analysis, reconstitute the lipid film in an appropriate solvent (e.g., methanol:chloroform 9:1).

Caption: Experimental workflow for lipid extraction from brain tissue.

Protocol 2: Glycerophospholipid Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying individual GPL species.[22][23]

Materials:

-

Reconstituted lipid extract

-

LC-MS/MS system (e.g., Q-TRAP or Q-TOF) with an electrospray ionization (ESI) source

-

Appropriate LC column (e.g., C18 for reverse phase)

-

Mobile phase solvents (e.g., acetonitrile, methanol, water with additives like formic acid or ammonium (B1175870) formate)

-

Internal standards (a mix of deuterated or odd-chain GPLs representing each class)

Procedure:

-

Sample Preparation: Spike the reconstituted lipid extract with a known concentration of the internal standard mixture. This is crucial for absolute quantification and to correct for variations in ionization efficiency.

-

Liquid Chromatography (LC) Separation: Inject the sample onto the LC system. A gradient elution is typically used to separate the different lipid classes and species based on their polarity and acyl chain length. Normal phase LC separates by headgroup, while reverse phase LC separates primarily by fatty acyl chain characteristics.[22]

-

Mass Spectrometry (MS) Detection: As lipids elute from the LC column, they are ionized by the ESI source. The mass spectrometer is typically operated in both positive and negative ion modes to detect all GPL classes. For example, PCs are readily detected in positive mode, while PEs, PSs, and PIs are more sensitive in negative mode.[22]

-

Data Acquisition:

-

Full Scan (MS1): Acquire full scan spectra to detect all ions within a specified mass-to-charge (m/z) range.

-

Tandem MS (MS/MS): Use data-dependent acquisition (DDA) or a similar scheme to trigger fragmentation of the most abundant precursor ions from the MS1 scan. The resulting fragmentation patterns are used for structural elucidation, identifying the head group and the constituent fatty acyl chains.[22]

-

-

Data Analysis:

-

Identification: Identify lipid species by comparing their retention time, precursor m/z, and MS/MS fragmentation pattern to a library of known lipids or to authentic standards.

-

Quantification: Calculate the concentration of each lipid species by comparing the area of its chromatographic peak to the peak area of the corresponding internal standard.

-

Protocol 3: Phospholipase A2 (PLA2) Activity Assay (Fluorometric)

This protocol describes a sensitive method to measure total PLA2 activity in tissue lysates.[24]

Materials:

-

Fluorometric PLA2 Activity Assay Kit (e.g., Abcam ab273278 or equivalent)

-

Tissue lysate (prepared by homogenizing brain tissue in the provided assay buffer)

-

Microplate reader capable of fluorescence detection (e.g., Ex/Em = 388/513 nm)

-

96-well plate (black with a clear bottom)

-

Positive control (e.g., bee venom PLA2)

Procedure:

-

Reagent Preparation: Prepare all kit components (assay buffer, substrate, probe, positive control) according to the manufacturer's instructions.

-

Sample Preparation: Homogenize brain tissue (e.g., 10 mg) in 100 µL of ice-cold PLA2 Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate) for the assay. Determine the protein concentration of the lysate for normalization.

-

Standard Curve: If absolute quantification is desired, prepare a standard curve using the provided standard.

-

Assay Reaction:

-

Add samples (e.g., 2-50 µL of lysate) to the wells of the 96-well plate. Adjust the volume of all sample and positive control wells to 50 µL with PLA2 Assay Buffer.

-

Prepare a background control well containing 50 µL of assay buffer.

-

Add 10 µL of the PLA2 Probe to all wells.

-

To initiate the reaction, add 40 µL of the PLA2 Substrate to the sample and positive control wells. Add 40 µL of PLA2 Assay Buffer to the background control well.

-

-

Measurement: Immediately begin measuring the fluorescence in kinetic mode at 37°C for 45-60 minutes, with readings every 1-2 minutes (Ex/Em = 388/513 nm).

-

Data Analysis:

-

Subtract the reading from the background control well from all sample and positive control readings.

-

Calculate the rate of the reaction (RFU/min) from the linear portion of the kinetic curve.

-

The PLA2 activity is proportional to this rate. Normalize the activity to the amount of protein in the lysate (e.g., activity per mg of protein).

-

Conclusion and Future Perspectives

The evidence is clear and compelling: glycerophospholipid metabolism is profoundly dysregulated in Alzheimer's disease.[5][7] The observed changes, particularly the accelerated breakdown of major membrane components like PC and PE and the depletion of antioxidant plasmalogens, likely contribute significantly to the core pathological features of the disease, including membrane instability, oxidative stress, neuroinflammation, and synaptic dysfunction.[3][5][6]

For researchers and drug development professionals, this metabolic dysregulation represents a promising, yet complex, therapeutic frontier. Targeting key enzymes like phospholipases or developing strategies to restore levels of critical lipids such as plasmalogens could offer novel approaches to slow or halt disease progression. Further in-depth lipidomic analyses, especially at early and preclinical stages of AD, will be crucial for identifying the most salient changes and for developing robust biomarkers.[14][25] A deeper understanding of the intricate links between GPL metabolism, Aβ pathology, and tauopathy will undoubtedly pave the way for innovative diagnostic and therapeutic strategies for Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycerophospholipids in ALS: insights into disease mechanisms and clinical implication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycerophospholipids in brain: their metabolism, incorporation into membranes, functions, and involvement in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycerophospholipid - Wikipedia [en.wikipedia.org]

- 5. Accelerated breakdown of phosphatidylcholine and phosphatidylethanolamine is a predominant brain metabolic defect in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ether lipid-mediated antioxidant defense in Alzheimer’s disease. — MED-LIFE DISCOVERIES [med-life.ca]

- 7. Lipidomics of Alzheimer's disease: current status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospholipase D in brain function and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brain Lipids and Lipid Droplet Dysregulation in Alzheimer’s Disease and Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Phospholipase A2 and Arachidonic Acid in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Lipidomic Alterations in the Cerebral Cortex and White Matter in Sporadic Alzheimer’s Disease [aginganddisease.org]

- 14. Lipid Profiling of Alzheimer’s Disease Brain Highlights Enrichment in Glycerol(phospho)lipid, and Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ether Lipid-Mediated Antioxidant Defense in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Defining the Role of Phospholipase D3 in Alzheimer's Disease Pathogenesis [brightfocus.org]

- 17. Lipid Profiling of Alzheimer’s Disease Brain Highlights Enrichment in Glycerol(phospho)lipid, and Sphingolipid Metaboli… [ouci.dntb.gov.ua]

- 18. Changes in Plasma Neutral and Ether-Linked Lipids Are Associated with The Pathology and Progression of Alzheimer’s Disease [aginganddisease.org]